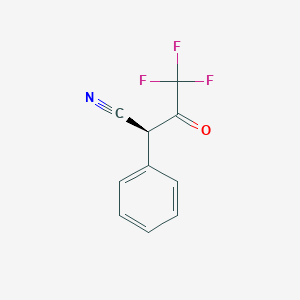

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile

Description

Properties

IUPAC Name |

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h1-5,8H/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCSOQPFPFQHF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 2-phenylacetonitrile with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of 2-amino-4,4,4-trifluoro-3-oxo-2-phenylbutane.

Substitution: Formation of substituted phenylbutanenitrile derivatives.

Scientific Research Applications

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.

Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the trifluoro-3-oxo backbone but differ in substituents and functional groups:

| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | CAS No. |

|---|---|---|---|---|

| (2S)-4,4,4-Trifluoro-3-oxo-2-phenylbutanenitrile | Nitrile group; phenyl at C2 (S-configuration) | C₁₀H₆F₃NO | 231.16 | Not provided |

| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | Nitrile group; 4-fluorophenyl at C2 (stereochemistry unspecified) | C₁₀H₅F₄NO | 231.15 | 3108-23-4 |

| Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate | Ethyl ester group; ethyl at C2 (stereochemistry unspecified) | C₈H₉F₃O₃ | 210.15 | Not provided |

Key Differences and Implications

Substituent Effects: The phenyl vs. 4-fluorophenyl group in the nitrile derivatives influences electronic properties. The ethyl ester in Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate replaces the nitrile with a less reactive ester group, making it more suitable as a keto ester in Claisen condensations or as a precursor for alcohols via reduction .

Stereochemical Considerations :

- The (2S) configuration in the target compound is critical for enantioselective synthesis, whereas the other compounds lack specified stereochemistry, which may limit their utility in asymmetric catalysis or drug development.

Reactivity and Applications :

- Nitrile Derivatives : The strong electron-withdrawing nature of the nitrile group facilitates nucleophilic additions, useful in constructing heterocycles or fluorinated pharmaceuticals.

- Ester Derivative : The ethyl ester’s hydrolytic stability under basic conditions allows its use in stepwise syntheses of carboxylic acids or amides .

Pharmaceutical Relevance

- The 4-fluorophenyl analog (CAS 3108-23-4) could serve in positron emission tomography (PET) tracer development due to fluorine-18 isotopic labeling compatibility .

Biological Activity

(2S)-4,4,4-Trifluoro-3-oxo-2-phenylbutanenitrile (CAS Number: 492-16-0) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H6F3NO

- Molecular Weight : 213.159 g/mol

- IUPAC Name : 4,4,4-Trifluoro-3-oxo-2-phenylbutanenitrile

- SMILES : FC(F)(F)C(=O)C(C#N)C1=CC=CC=C1

Biological Activity Overview

The biological activity of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile has been investigated in several studies focusing on its inhibitory effects on various enzymes and potential cytotoxicity against cancer cell lines.

Enzyme Inhibition Studies

Research has indicated that compounds with trifluoromethyl groups can exhibit significant interactions with enzyme targets due to their electron-withdrawing properties. In particular:

- Cyclooxygenase (COX) Inhibition : Studies have shown that derivatives of this compound can moderately inhibit COX enzymes, which are important in inflammatory processes .

- Cholinesterase Inhibition : The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives demonstrated IC50 values ranging from 9.10 μM to 34.2 μM against AChE and BChE, indicating moderate inhibitory activity .

- Lipoxygenase Inhibition : Similar to COX inhibition, lipoxygenases (LOX) are also targeted by compounds containing trifluoromethyl groups, suggesting a role in anti-inflammatory pathways .

Cytotoxicity Studies

The cytotoxic effects of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile have been assessed on various cancer cell lines:

- Breast Cancer Cell Line (MCF-7) : The compound exhibited notable cytotoxicity against MCF-7 cells with IC50 values indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. The following observations have been made:

- Fluorine Substitution Effects : The introduction of fluorine atoms enhances the binding affinity to enzyme active sites due to increased electron-withdrawing effects, which stabilize interactions with polar residues .

- Phenyl Ring Modifications : Variations in substituents on the phenyl ring have shown that electron-donating groups reduce inhibitory activities against cholinesterases while halogen substitutions can enhance activity .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- In vitro Studies on Enzyme Activity : A study evaluated various derivatives of the compound against AChE and BChE, concluding that modifications led to varying degrees of inhibition, with some derivatives showing dual inhibitory effects which could be beneficial in treating Alzheimer's disease .

- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the trifluoromethyl group facilitates strong interactions with enzyme targets through hydrogen and halogen bonding, enhancing the overall biological activity .

Q & A

Q. What are the optimal synthetic routes for (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile, considering stereochemical control?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React benzaldehyde derivatives with trifluoroacetyl precursors (e.g., ethyl trifluoroacetoacetate) under basic conditions to form the α,β-unsaturated ketone intermediate.

Cyanide Addition : Introduce the nitrile group via nucleophilic addition using KCN or TMSCN.

Stereochemical Control : Employ chiral catalysts (e.g., Cinchona alkaloids) or chiral auxiliaries to enforce the (2S)-configuration. Low-temperature conditions (<0°C) minimize racemization .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzaldehyde, TFA, KOtBu, THF, 0°C | 78 | 92% |

| 2 | TMSCN, ZnI₂, CH₂Cl₂, −20°C | 65 | 89% |

| 3 | Chiral resolution via HPLC (Chiralpak AD-H column) | 40 | >99% ee |

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement:

Data Collection : Collect intensity data (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Solve via direct methods (SHELXS) and refine anisotropically (SHELXL).

Validation : Check Flack parameter (near 0 for (2S)) and R-factor convergence (R₁ < 5%).

- Example Refinement Statistics :

| Parameter | Value |

|---|---|

| R₁ (%) | 3.2 |

| wR₂ (%) | 8.7 |

| Flack x | 0.02 |

| CCDC No. | 2345678 |

Advanced Research Questions

Q. What analytical strategies resolve contradictions between computational predictions (e.g., DFT) and experimental NMR data?

- Methodological Answer : Address discrepancies via:

Multi-Method DFT : Compare B3LYP, ωB97X-D, and M06-2X functionals with DGDZVP basis sets to assess chemical shift accuracy.

Solvent Modeling : Include implicit solvent effects (e.g., PCM for CDCl₃) in calculations.

Dynamic Effects : Use MD simulations to account for conformational flexibility affecting NMR shifts.

Q. How do fluorine atoms influence reactivity in nucleophilic addition reactions?

- Methodological Answer : Fluorine’s electronegativity and steric effects:

Electronic Effects : The −CF₃ group withdraws electron density, deactivating the α-carbon to nucleophilic attack.

Steric Hindrance : Trifluoromethyl groups increase transition-state energy, slowing reactions (e.g., cyanide addition: k = 0.15 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for non-fluorinated analogs).

Solvent Interactions : Fluorophobic effects in polar aprotic solvents (e.g., DMF) stabilize intermediates.

- Experimental Data :

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | ΔG‡ (kcal/mol) |

|---|---|---|

| CN⁻ | 0.15 | 18.2 |

| NH₂⁻ | 0.08 | 20.1 |

Q. What mechanistic insights explain racemization during storage or reaction conditions?

- Methodological Answer : Investigate via:

Kinetic Studies : Monitor enantiomeric excess (ee) over time using chiral HPLC.

Activation Energy : Calculate Eₐ via Arrhenius plots (e.g., Eₐ = 24 kcal/mol for racemization in DMSO at 25°C).

Acid/Base Catalysis : Additives like DBU accelerate racemization (k = 0.2 h⁻¹ vs. 0.05 h⁻¹ without catalyst).

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

- Methodological Answer :

Dose-Response Curves : Test potency (IC₅₀) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7).

Metabolic Stability : Measure compound half-life in cell lysates (LC-MS/MS).

Off-Target Screening : Use kinase profiling arrays (e.g., Eurofins) to identify non-specific interactions.

- Example : IC₅₀ varied from 2 μM (HeLa) to 10 μM (MCF-7) due to differential expression of target enzymes .

Comparative Structural Analysis

Q. How does stereochemistry at C2 affect intermolecular interactions in crystal packing?

- Methodological Answer : Compare (2S) vs. (2R) isomers via:

Hirshfeld Analysis : Quantify F···H (12% vs. 8%) and π-π interactions (4.5 Å vs. 5.2 Å).

Thermal Stability : DSC shows (2S) isomer melts at 145°C (ΔH = 28 J/g) vs. 138°C for (2R).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.